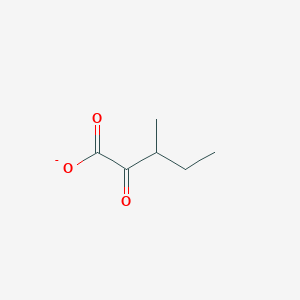

3-Methyl-2-oxopentanoate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9O3- |

|---|---|

Molecular Weight |

129.13 g/mol |

IUPAC Name |

3-methyl-2-oxopentanoate |

InChI |

InChI=1S/C6H10O3/c1-3-4(2)5(7)6(8)9/h4H,3H2,1-2H3,(H,8,9)/p-1 |

InChI Key |

JVQYSWDUAOAHFM-UHFFFAOYSA-M |

SMILES |

CCC(C)C(=O)C(=O)[O-] |

Canonical SMILES |

CCC(C)C(=O)C(=O)[O-] |

Synonyms |

2-keto methylvalerate 2-keto-3-methylvaleric acid 2-oxo-3-methylvalerate 3-methyl-2-oxopentanoate alpha-keto-beta-methyl-n-valeric acid alpha-keto-beta-methylvalerate alpha-keto-beta-methylvaleric acid alpha-keto-beta-methylvaleric acid, (+-)-isomer alpha-keto-beta-methylvaleric acid, (S)-isomer alpha-keto-beta-methylvaleric acid, calcium salt alpha-keto-beta-methylvaleric acid, calcium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, monosodium salt, (S)-isomer alpha-keto-beta-methylvaleric acid, sodium salt alpha-keto-beta-methylvaleric acid, sodium salt, (+-)-isomer KMVA |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Role of 3-Methyl-2-oxopentanoate in Cellular Homeostasis and Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[1] Under normal physiological conditions, it is a transient metabolite that is swiftly processed by the mitochondrial enzyme complex, branched-chain α-keto acid dehydrogenase (BCKDH).[2] However, genetic defects in this enzyme complex lead to the accumulation of this compound and other BCAAs, resulting in the rare but severe metabolic disorder known as Maple Syrup Urine Disease (MSUD).[1] In MSUD, the buildup of this compound and other branched-chain ketoacids (BCKAs) is neurotoxic, leading to severe neurological damage.[3] This technical guide provides an in-depth overview of the biological role of this compound, its metabolic pathway, its pathophysiological implications in MSUD, and detailed experimental protocols for its study.

The Central Role of this compound in Isoleucine Catabolism

This compound is exclusively derived from the transamination of L-isoleucine, a reaction catalyzed by branched-chain amino acid aminotransferases (BCATs).[3] There are two isoforms of this enzyme in humans: the cytosolic BCAT1 and the mitochondrial BCAT2.[4] This reversible reaction represents the first step in the breakdown of isoleucine.

The resulting this compound is then transported into the mitochondria, where it undergoes irreversible oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[5] This multi-enzyme complex is a critical regulatory point in BCAA metabolism.[6] The reaction converts this compound into 2-methylbutyryl-CoA, which then proceeds through several more steps to ultimately yield acetyl-CoA and propionyl-CoA, both of which can enter the citric acid cycle for energy production.[7]

Pathophysiology: The Role of this compound in Maple Syrup Urine Disease (MSUD)

Maple Syrup Urine Disease is an autosomal recessive disorder caused by mutations in the genes encoding the subunits of the BCKDH complex.[8] This enzymatic deficiency leads to the systemic accumulation of BCAAs (leucine, isoleucine, and valine) and their corresponding α-keto acids, including this compound, in blood, cerebrospinal fluid, and urine.[3]

The accumulation of this compound and other BCKAs is highly toxic, particularly to the central nervous system.[9] The precise mechanisms of neurotoxicity are multifaceted and are thought to include:

-

Disruption of the Blood-Brain Barrier: Elevated levels of BCAAs can compete with other large neutral amino acids (LNAAs) such as tryptophan, tyrosine, and phenylalanine for transport across the blood-brain barrier, leading to a depletion of these essential amino acids in the brain.[10] This can impair the synthesis of neurotransmitters and proteins.

-

Impaired Energy Metabolism: High concentrations of BCKAs can inhibit key enzymes in cellular energy production, such as the pyruvate (B1213749) dehydrogenase complex and α-ketoglutarate dehydrogenase complex.[5]

-

Induction of Oxidative Stress: The accumulation of these metabolites has been shown to increase the production of reactive oxygen species (ROS), leading to oxidative damage to neurons.

-

Apoptosis: Pathological concentrations of BCKAs can trigger programmed cell death in neuronal cells.

The clinical manifestations of classic MSUD appear within days of birth and include poor feeding, lethargy, vomiting, and a characteristic sweet, maple syrup-like odor in the urine and earwax. If left untreated, it progresses to seizures, coma, and death.

Quantitative Data

The concentration of this compound is a critical biomarker for the diagnosis and monitoring of MSUD.[2]

| Analyte | Biological Fluid | Condition | Concentration (μM) | Reference |

| This compound | Cerebrospinal Fluid (CSF) | Healthy Adult | 8.2 ± 6.8 | |

| This compound | Plasma | Classic MSUD (untreated/poor metabolic control) | Significantly elevated | [9] |

| L-Isoleucine | Plasma | Classic MSUD | Elevated (approx. 9 times normal) | [10] |

| Alloisoleucine | Plasma | Classic MSUD | Present (pathognomonic marker) | |

| L-Leucine | Plasma | Classic MSUD | Elevated (approx. 30 times normal) | [10] |

| L-Valine | Plasma | Classic MSUD | Elevated (approx. 3 times normal) | [10] |

Table 1: Concentration of this compound and Related Metabolites in Health and Disease.

| Enzyme | Substrate | Km | kcat | Reference |

| Branched-chain amino acid aminotransferase 2 (BCAT2) - Human, mitochondrial | L-Isoleucine | ~1 mM | Data not readily available | [6] |

| Branched-chain α-keto acid dehydrogenase (BCKDH) complex - Human | Branched-chain α-keto acids | ~100 µM range | Data not readily available | [6] |

Table 2: Kinetic Parameters of Key Enzymes in this compound Metabolism.

Signaling Pathways and Logical Relationships

Isoleucine Catabolism Pathway

Caption: Metabolic pathway of L-isoleucine catabolism.

Pathological Consequences of BCKDH Complex Deficiency

Caption: Pathological consequences of BCKDH complex deficiency.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Neurotoxicity in a Neuronal Cell Line (e.g., SH-SY5Y)

This protocol outlines a method to assess the neurotoxic effects of this compound using a combination of a cell viability assay (MTT) and a marker for apoptosis (caspase-3 activity).

Materials:

-

SH-SY5Y neuroblastoma cell line

-

DMEM/F12 medium supplemented with 10% FBS and 1% penicillin/streptomycin

-

This compound sodium salt

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Caspase-3 colorimetric assay kit

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Culture and Seeding:

-

Culture SH-SY5Y cells in T75 flasks at 37°C in a humidified atmosphere of 5% CO2.

-

Once confluent, trypsinize the cells and seed them into 96-well plates at a density of 1 x 10^4 cells/well.

-

Allow the cells to adhere and grow for 24 hours.

-

-

Treatment with this compound:

-

Prepare a stock solution of this compound in serum-free medium.

-

Prepare serial dilutions to achieve final concentrations ranging from 0.1 mM to 10 mM.

-

Remove the culture medium from the wells and replace it with medium containing the different concentrations of this compound. Include a vehicle control (medium only).

-

Incubate the cells for 24 or 48 hours.

-

-

MTT Assay for Cell Viability:

-

After the treatment period, add 10 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control.

-

-

Caspase-3 Activity Assay for Apoptosis:

-

Following treatment, lyse the cells according to the caspase-3 assay kit manufacturer's protocol.

-

Add the caspase-3 substrate to the cell lysates and incubate as recommended.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Determine the fold-increase in caspase-3 activity relative to the vehicle control.

-

Protocol 2: Measurement of Mitochondrial Dysfunction Induced by this compound

This protocol describes how to assess the impact of this compound on mitochondrial function by measuring changes in mitochondrial membrane potential (ΔΨm) and cellular ATP levels.

Materials:

-

SH-SY5Y cells and culture reagents (as in Protocol 1)

-

This compound sodium salt

-

JC-1 or TMRE mitochondrial membrane potential probe

-

ATP determination kit (luciferase-based)

-

96-well plates (black-walled for fluorescence, opaque-walled for luminescence)

-

Fluorescence microplate reader or fluorescence microscope

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Seed and treat the cells with varying concentrations of this compound as described in Protocol 1.

-

-

Measurement of Mitochondrial Membrane Potential (ΔΨm) using JC-1:

-

After treatment, remove the medium and wash the cells with PBS.

-

Incubate the cells with the JC-1 probe (at the manufacturer's recommended concentration) in fresh medium for 15-30 minutes at 37°C.

-

Wash the cells with PBS.

-

Measure the fluorescence intensity at two wavelengths: ~590 nm (red, J-aggregates in healthy mitochondria) and ~525 nm (green, JC-1 monomers in depolarized mitochondria).

-

Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

-

-

Measurement of Cellular ATP Levels:

-

Following treatment in opaque-walled 96-well plates, lyse the cells using the lysis reagent provided in the ATP determination kit.

-

Add the luciferase-based ATP detection reagent.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

-

Express ATP levels as a percentage of the vehicle control.

-

Experimental Workflow Diagram

Caption: Experimental workflow for assessing the cellular effects of this compound.

Conclusion

This compound is a pivotal metabolite in the catabolism of isoleucine. While its role in normal cellular function is transient, its accumulation due to defects in the BCKDH complex has profound pathological consequences, primarily severe neurotoxicity. Understanding the mechanisms by which this compound and other BCKAs exert their toxic effects is crucial for the development of therapeutic strategies for MSUD. The experimental protocols provided in this guide offer a framework for researchers to investigate the cellular impacts of this key metabolite and to screen for potential neuroprotective compounds. Further research into the precise signaling pathways disrupted by this compound will be essential for advancing our knowledge of this debilitating metabolic disorder.

References

- 1. uniprot.org [uniprot.org]

- 2. researchgate.net [researchgate.net]

- 3. Altered kinetic properties of the branched-chain alpha-keto acid dehydrogenase complex due to mutation of the beta-subunit of the branched-chain alpha-keto acid decarboxylase (E1) component in lymphoblastoid cells derived from patients with maple syrup urine disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The mechanism of branched-chain amino acid transferases in different diseases: Research progress and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]

- 6. Regulation of substrate availability for the branched-chain alpha-keto acid dehydrogenase enzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maple syrup urine disease: mechanisms and management - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. my.clevelandclinic.org [my.clevelandclinic.org]

- 10. scispace.com [scispace.com]

3-Methyl-2-oxopentanoate: A Key Biomarker in the Landscape of Metabolic Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvalerate, is a branched-chain α-keto acid (BCKA) derived from the essential amino acid isoleucine. As a critical intermediate in branched-chain amino acid (BCAA) catabolism, its levels in biological fluids are a direct reflection of the activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. Dysregulation of this metabolic pathway is a hallmark of several metabolic disorders, most notably the inherited metabolic disorder Maple Syrup Urine Disease (MSUD). Emerging evidence also implicates elevated levels of this compound in more common metabolic conditions such as insulin (B600854) resistance and type 2 diabetes. This technical guide provides a comprehensive overview of this compound as a biomarker, detailing its metabolic context, association with disease, quantitative data, and the experimental protocols for its analysis.

Metabolic Pathway and Regulation

This compound is formed from isoleucine through a reversible transamination reaction catalyzed by branched-chain aminotransferases (BCATs). Subsequently, it undergoes irreversible oxidative decarboxylation by the mitochondrial BCKDH complex, a critical rate-limiting step in BCAA catabolism.[1] The activity of the BCKDH complex is tightly regulated by a phosphorylation/dephosphorylation cycle. A specific kinase, branched-chain α-keto acid dehydrogenase kinase (BCKDK), phosphorylates and inactivates the complex, while a phosphatase, phosphoprotein phosphatase 2Cm (PP2Cm), dephosphorylates and activates it.[2][3]

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 3. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyl-2-oxopentanoate: Chemical Properties, Structure, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and significant biological roles of 3-Methyl-2-oxopentanoate. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development investigating metabolic pathways and related disorders.

Core Chemical Properties and Structure

This compound, also known as α-keto-β-methylvaleric acid, is a short-chain keto acid.[1][2] It is a key intermediate in the metabolism of the essential amino acid isoleucine.[3][4] The compound exists as two enantiomers, (S)-3-methyl-2-oxopentanoate and (R)-3-methyl-2-oxopentanoate.[3][5]

Nomenclature and Identification

The compound is known by several synonyms, which are important to recognize in scientific literature:

-

(3S)-3-Methyl-2-oxopentanoic acid[6]

-

(S)-3-methyl-2-oxovalerate[3]

-

alpha-keto-beta-methylvalerate[3]

-

2-keto-3-methyl-valerate[3]

-

(S)-2-oxo-3-methylpentanoate[3]

-

3-Methyl-2-oxovaleric acid[7]

Physicochemical Data

A summary of the key quantitative data for this compound is presented in the table below for easy comparison.

| Property | Value | Source(s) |

| Molecular Formula | C6H10O3 | [6] |

| Molecular Weight | 130.14 g/mol | [6] |

| IUPAC Name | (3S)-3-methyl-2-oxopentanoic acid | [3][6] |

| SMILES String | CC--INVALID-LINK--C(=O)C(=O)O | [3][6] |

| Melting Point | 204-206 °C (for sodium salt) | [8][9] |

| Boiling Point | 197.00 °C @ 760.00 mm Hg (for methyl ester) | [10][11] |

| Water Solubility | 915.5 mg/mL (for sodium salt) | [1][5][6] |

| pKa (Strongest Acidic) | 3.52 (Predicted) | [1][2] |

Biological Significance and Metabolic Pathway

This compound is a crucial intermediate in the catabolism of the branched-chain amino acid isoleucine.[3][4] This metabolic process is vital for energy production. Under normal physiological conditions, L-isoleucine undergoes transamination to form (S)-3-methyl-2-oxopentanoate.[4] This keto acid is then oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4]

A deficiency in the BCKAD complex leads to the accumulation of branched-chain amino acids and their corresponding α-keto acids, including this compound, in the blood, urine, and cerebrospinal fluid.[3][4][7] This accumulation is the hallmark of Maple Syrup Urine Disease (MSUD), a rare and serious inherited metabolic disorder.[3][4][7] Consequently, the quantification of this compound is a primary biomarker for the diagnosis and monitoring of MSUD.[4] Chronically high levels of this compound act as a neurotoxin.[7]

Below is a diagram illustrating the catabolic pathway of isoleucine and the role of this compound.

Experimental Protocols

The quantification of this compound in biological fluids is crucial for the diagnosis and management of MSUD. The most common analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

General Workflow for Quantification in Biological Samples

A generalized workflow for the analysis of this compound is presented below. This typically involves sample preparation, derivatization (often for GC-MS), instrumental analysis, and data interpretation.

Detailed Methodological Considerations

While specific, detailed protocols are often laboratory-dependent and optimized for particular instrumentation, the following provides an outline of a common approach for the quantification of this compound using GC-MS. A study by Jones et al. provides a basis for such a method.

Objective: To quantify the concentration of this compound in human plasma.

Materials:

-

Plasma samples

-

Internal standard (e.g., isotopically labeled this compound)

-

Protein precipitation agent (e.g., ice-cold acetonitrile)

-

Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

GC-MS system

Procedure:

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of the internal standard.

-

Precipitate proteins by adding 400 µL of ice-cold acetonitrile.

-

Vortex the mixture thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

-

Extraction:

-

Acidify the supernatant with a suitable acid (e.g., HCl) to a pH of ~1-2.

-

Extract the organic acids with an appropriate solvent (e.g., 2 x 500 µL of ethyl acetate).

-

Vortex vigorously and centrifuge to separate the layers.

-

Combine the organic layers and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA + 1% TMCS) and a solvent (e.g., 50 µL of pyridine).

-

Cap the vial tightly and heat at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized sample into the GC-MS.

-

Use a suitable capillary column (e.g., DB-5ms).

-

Set up a temperature gradient for the oven to separate the analytes.

-

Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions for the derivatized this compound and the internal standard.

-

-

Data Analysis:

-

Identify the peak corresponding to the derivatized this compound based on its retention time and mass spectrum.

-

Quantify the analyte by comparing the peak area of the analyte to that of the internal standard and using a calibration curve prepared with known concentrations of the standard.

-

Conclusion

This compound is a metabolite of significant interest, particularly in the context of inborn errors of metabolism like Maple Syrup Urine Disease. A thorough understanding of its chemical properties, structure, and metabolic pathway is essential for researchers and clinicians involved in the diagnosis and treatment of such disorders. The analytical methods outlined in this guide provide a foundation for the accurate and reliable quantification of this important biomarker. Further research into the broader physiological and pathological roles of this compound may reveal new insights into metabolic regulation and disease.

References

- 1. P. aeruginosa Metabolome Database: 3-Methyl-2-oxovaleric acid (PAMDB000141) [pseudomonas.umaryland.edu]

- 2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

- 3. (S)-3-methyl-2-oxopentanoate | C6H9O3- | CID 6857401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. ymdb.ca [ymdb.ca]

- 6. (3S)-3-methyl-2-oxopentanoic acid | C6H10O3 | CID 439286 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 8. 3-甲基-2-氧基戊酸 钠盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. 3-甲基-2-氧基戊酸 钠盐 ≥98% | Sigma-Aldrich [sigmaaldrich.com]

- 10. Human Metabolome Database: Showing metabocard for Methyl (R)-3-methyl-2-oxopentanoate (HMDB0037114) [hmdb.ca]

- 11. methyl 3-methyl-2-oxovalerate, 3682-42-6 [thegoodscentscompany.com]

Enzymatic Synthesis of (S)-3-Methyl-2-oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-3-Methyl-2-oxopentanoate, a chiral α-keto acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its stereospecific production is of significant interest, and enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate, focusing on the use of L-amino acid deaminase (L-AAD) for the stereospecific deamination of L-isoleucine. The guide details the underlying biochemical pathway, experimental protocols for enzyme production and bioconversion, and analytical methods for product quantification and enantiomeric purity assessment.

Metabolic Pathway

The enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate from L-isoleucine is a key step in the natural catabolic pathway of this essential amino acid. The reaction is primarily catalyzed by L-amino acid deaminase (L-AAD), a flavoenzyme that facilitates the oxidative deamination of L-amino acids to their corresponding α-keto acids. In this specific case, L-isoleucine is converted to (S)-3-Methyl-2-oxopentanoate.

Data Presentation

The following table summarizes quantitative data from studies on the enzymatic synthesis of various α-keto acids using L-amino acid deaminases, providing a reference for expected yields and conversion rates in the synthesis of (S)-3-Methyl-2-oxopentanoate.

| Substrate | Enzyme Source | Biocatalyst | Product | Titer (g/L) | Molar Conversion (%) | Reference |

| L-Phenylalanine | Proteus mirabilis KCTC 2566 | E. coli BL21(DE3) whole cell | Phenylpyruvic acid | 3.3 | 82.5 | [1] |

| L-Glutamic acid | Proteus mirabilis KCTC 2566 | B. subtilis 168 whole cell | α-Ketoglutaric acid | 4.65 | - | [1] |

| L-Methionine | Engineered Proteus vulgaris L-AAD | E. coli BL21(DE3) whole cell | α-Keto-γ-methylthiobutyric acid | - | 91.4 | [1] |

| L-Valine | Proteus myxofaciens ATCC 19692 | E. coli BL21(DE3) whole cell | α-Ketoisovaleric acid | 8.197 | - | [1] |

Experimental Protocols

Whole-Cell Biocatalyst Preparation: Recombinant E. coli expressing Proteus mirabilis L-AAD

This protocol describes the preparation of a whole-cell biocatalyst for the synthesis of (S)-3-Methyl-2-oxopentanoate.

Materials:

-

E. coli BL21(DE3) competent cells

-

Expression vector (e.g., pET series) containing the gene for L-amino acid deaminase from Proteus mirabilis

-

Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)

-

Appropriate antibiotic (e.g., ampicillin (B1664943) or kanamycin)

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Phosphate (B84403) buffer (50 mM, pH 7.5)

Procedure:

-

Transformation: Transform the expression vector containing the L-AAD gene into E. coli BL21(DE3) competent cells using a standard heat shock protocol. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

-

Inoculum Preparation: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium containing the selective antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.

-

Cell Culture: Inoculate 1 L of LB medium containing the antibiotic with the overnight culture (1:100 dilution). Incubate at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induction of Gene Expression: Induce the expression of the L-AAD gene by adding IPTG to a final concentration of 0.1-1.0 mM. Continue the incubation at a lower temperature (e.g., 20-25°C) for 12-16 hours to enhance soluble protein expression.

-

Cell Harvesting and Preparation: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with 50 mM phosphate buffer (pH 7.5). The resulting cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -80°C.

Enzymatic Synthesis of (S)-3-Methyl-2-oxopentanoate

This protocol outlines the biotransformation of L-isoleucine to (S)-3-Methyl-2-oxopentanoate using the prepared whole-cell biocatalyst.

Materials:

-

Recombinant E. coli whole-cell biocatalyst

-

L-Isoleucine

-

50 mM Phosphate buffer (pH 7.5)

-

Shaking incubator

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing L-isoleucine (e.g., 10-50 g/L) dissolved in 50 mM phosphate buffer (pH 7.5).

-

Initiation of Biotransformation: Add the prepared whole-cell biocatalyst to the reaction mixture to a final concentration of 10-20 g/L (wet cell weight).

-

Incubation: Incubate the reaction mixture in a shaking incubator at 30-37°C and 200 rpm.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals. The concentration of (S)-3-Methyl-2-oxopentanoate can be determined using the analytical method described below.

-

Reaction Termination and Product Isolation: Once the reaction is complete (as determined by the cessation of product formation), terminate the reaction by centrifuging the mixture at 10,000 x g for 15 minutes to remove the cells. The supernatant contains the product.

-

Purification (Optional): The product can be further purified from the supernatant using techniques such as extraction or chromatography, depending on the desired purity.

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the chiral HPLC analysis of (S)-3-Methyl-2-oxopentanoate to determine its concentration and enantiomeric excess.

Materials:

-

HPLC system with a UV or diode-array detector

-

Chiral stationary phase column (e.g., a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H)

-

Mobile phase: A mixture of n-hexane and isopropanol (B130326) with a small amount of a modifier like trifluoroacetic acid (TFA) is a common starting point for chiral separations of acidic compounds. A typical starting ratio could be 90:10 (n-hexane:isopropanol) + 0.1% TFA.

-

(S)-3-Methyl-2-oxopentanoate standard

-

Racemic 3-Methyl-2-oxopentanoate standard

Procedure:

-

Sample Preparation: Dilute the reaction supernatant with the mobile phase to an appropriate concentration. Filter the sample through a 0.22 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with n-hexane:isopropanol:TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for best separation.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV at 210 nm.

-

-

Analysis: Inject the prepared sample, the (S)-enantiomer standard, and the racemic standard into the HPLC system.

-

Quantification and Enantiomeric Excess (e.e.) Calculation:

-

Identify the peaks corresponding to the (S) and (R) enantiomers by comparing the retention times with the standards.

-

Quantify the concentration of (S)-3-Methyl-2-oxopentanoate by comparing its peak area to a calibration curve generated from the standard.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of S-enantiomer - Area of R-enantiomer) / (Area of S-enantiomer + Area of R-enantiomer) ] x 100

-

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate.

Conclusion

The enzymatic synthesis of (S)-3-Methyl-2-oxopentanoate using L-amino acid deaminase presents a highly promising and sustainable method for the production of this valuable chiral intermediate. The use of whole-cell biocatalysts, particularly recombinant E. coli, offers a cost-effective and scalable approach. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to embark on the development and optimization of this biocatalytic process. Further research may focus on enzyme engineering to enhance catalytic efficiency and substrate specificity, as well as process optimization to improve product titers and overall economic viability.

References

The Nexus of Metabolic Derangement: A Technical Guide to 3-Methyl-2-oxopentanoate in Maple Syrup Urine Disease

For Immediate Release

A Comprehensive Technical Resource for Researchers, Scientists, and Drug Development Professionals Investigating Maple Syrup Urine Disease

This in-depth technical guide delves into the critical role of 3-Methyl-2-oxopentanoate, a key pathognomonic metabolite in Maple Syrup Urine Disease (MSUD). MSUD is a rare, inherited metabolic disorder characterized by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[1] This enzymatic defect leads to the accumulation of branched-chain amino acids (BCAAs) — leucine (B10760876), isoleucine, and valine — and their corresponding α-keto acids (BCKAs) in bodily fluids.[2] Among these, this compound, derived from isoleucine, is a pivotal player in the pathophysiology of MSUD, contributing significantly to the severe neurological damage observed in patients.[3][4]

This document provides a comprehensive analysis of this compound, including its biochemical significance, detailed experimental protocols for its quantification, and an exploration of the signaling pathways disrupted by its accumulation.

The Biochemical Landscape of MSUD and the Central Role of this compound

Maple Syrup Urine Disease is an autosomal recessive disorder caused by mutations in the genes encoding the subunits of the BCKDH complex.[5] This mitochondrial multi-enzyme complex is responsible for the irreversible oxidative decarboxylation of the BCKAs derived from leucine, isoleucine, and valine, a crucial step in their catabolism.[1] The deficiency in BCKDH activity leads to the systemic accumulation of BCAAs and their corresponding BCKAs, including α-ketoisocaproate (from leucine), α-keto-β-methylvalerate (this compound, from isoleucine), and α-ketoisovalerate (from valine).[2]

The accumulation of these metabolites is highly neurotoxic.[3] Leucine and its corresponding ketoacid, α-ketoisocaproate, are considered the principal neurotoxic agents.[6] The neurological damage in MSUD is attributed to several mechanisms, including competitive inhibition of the transport of other large neutral amino acids across the blood-brain barrier, which are precursors for neurotransmitter synthesis.[7][8] This imbalance can lead to a deficiency of essential amino acids and neurotransmitters in the brain.[7] Furthermore, the accumulation of BCKAs disrupts cellular energy metabolism and induces oxidative stress, leading to mitochondrial dysfunction and neuronal cell death.[2][9]

Quantitative Data on this compound and Other Key Metabolites

The accurate quantification of this compound and other BCAAs/BCKAs is crucial for the diagnosis, monitoring, and management of MSUD. The following tables summarize the typical concentrations of these metabolites in various biological fluids in healthy individuals and patients with MSUD.

| Metabolite | Biological Matrix | Healthy Controls (µmol/L) | Classic MSUD Patients (µmol/L) | Intermediate MSUD Patients (µmol/L) | Reference |

| Leucine | Plasma | 50 - 150 | > 1000 | 200 - 1000 | [5][6] |

| Isoleucine | Plasma | 30 - 100 | > 400 | 100 - 400 | [5][6] |

| Valine | Plasma | 100 - 300 | > 500 | 200 - 500 | [5][6] |

| Alloisoleucine | Plasma | Not Detected | > 50 | 5 - 50 | [6] |

| α-Ketoisocaproate | Urine (mmol/mol creatinine) | < 5 | Significantly Elevated | Elevated | [6] |

| This compound | Urine (mmol/mol creatinine) | < 5 | Significantly Elevated | Elevated | [6] |

| α-Ketoisovalerate | Urine (mmol/mol creatinine) | < 5 | Significantly Elevated | Elevated | [6] |

| Leucine | CSF | Low | 30x higher than normal | - | [7] |

| Isoleucine | CSF | Low | 9x higher than normal | - | [7] |

| Valine | CSF | Low | 3x higher than normal | - | [7] |

Experimental Protocols

Accurate and reproducible quantification of this compound and other relevant metabolites is paramount for both clinical diagnostics and research. Below are detailed methodologies for the analysis of organic acids and amino acids in biological samples.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis (including this compound)

This protocol is adapted from established methods for the analysis of organic acids in urine.[10][11][12]

1. Sample Preparation:

-

To a volume of urine containing 1 µmol of creatinine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).

-

Treat with hydroxylamine (B1172632) to form oxime derivatives of the ketoacids.

-

Acidify the mixture and extract the organic acids with ethyl acetate.

-

Evaporate the organic extract to dryness under a stream of nitrogen.

2. Derivatization:

-

Reconstitute the dried extract in a solution of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) and pyridine (B92270) to form trimethylsilyl (B98337) (TMS) derivatives.

-

Incubate at 70-90°C for 15 minutes.[10]

3. GC-MS Analysis:

-

Gas Chromatograph: Agilent GC6890N or equivalent.

-

Column: Thermo TG-5 MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar.[12]

-

Injection Volume: 1-2 µL.

-

Oven Temperature Program:

-

Initial temperature: 70°C for 2 minutes.

-

Ramp 1: Increase to 155°C at 4°C/min, hold for 2 minutes.

-

Ramp 2: Increase to 170°C at 4°C/min, hold for 2 minutes.

-

Ramp 3: Increase to 280°C at 10°C/min, hold for 5 minutes.[12]

-

-

Mass Spectrometer: Agilent MS5975 or equivalent.

-

Ionization Mode: Electron Impact (EI).

-

Scan Range: m/z 50-650.

4. Data Analysis:

-

Identify and quantify the TMS-derivatized organic acids based on their retention times and mass spectra by comparison to a library of known compounds and the internal standards.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Plasma Amino Acid Analysis

This protocol provides a direct "dilute and shoot" method for the analysis of amino acids in plasma without the need for derivatization.[13][14]

1. Sample Preparation:

-

To 100 µL of plasma, add 10 µL of 30% sulfosalicylic acid to precipitate proteins.

-

Vortex for 30 seconds and refrigerate at 4°C for 30 minutes.

-

Centrifuge at 12,000 rpm for 5 minutes.

-

Dilute 50 µL of the supernatant with 450 µL of an internal standard solution (containing deuterated amino acids) in the initial mobile phase.[13]

2. LC-MS/MS Analysis:

-

Liquid Chromatograph: Thermo Scientific UltiMate 3000RS system or equivalent.

-

Column: Thermo Scientific Acclaim Trinity mixed-mode column or equivalent.[14]

-

Mobile Phase A: Ammonium (B1175870) formate (B1220265) in water (pH 2.8).[14]

-

Mobile Phase B: A mixture of ammonium formate in water and acetonitrile (B52724) (e.g., 20:80 v/v).[14]

-

Gradient Elution: A suitable gradient to separate the amino acids of interest.

-

Injection Volume: 4 µL.[13]

-

Mass Spectrometer: TSQ Endura triple quadrupole mass spectrometer or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Data Acquisition: Selected Reaction Monitoring (SRM).

3. Data Analysis:

-

Quantify the amino acids by comparing the peak areas of the analytes to their corresponding stable isotope-labeled internal standards.

Signaling Pathways and Experimental Workflows

The accumulation of this compound and other BCKAs in MSUD triggers a cascade of detrimental cellular events. The following diagrams, generated using the DOT language for Graphviz, illustrate key affected signaling pathways and a typical experimental workflow for MSUD research.

Caption: Biochemical pathway of isoleucine catabolism and its disruption in MSUD.

Caption: Signaling pathways of this compound-induced neurotoxicity.

Caption: A typical experimental workflow for MSUD research and drug discovery.

Therapeutic Strategies and Future Directions

The mainstay of MSUD treatment is a lifelong, strict dietary restriction of BCAAs, which is challenging to maintain and does not completely prevent neurological complications.[2] Liver transplantation is a curative option but is associated with significant risks and limited availability of donor organs.[15]

Current research is focused on developing novel therapeutic strategies, including:

-

Gene Therapy: Adeno-associated virus (AAV) vectors are being investigated to deliver functional copies of the mutated genes to restore BCKDH enzyme activity.[16][17][18]

-

mRNA Therapy: Lipid nanoparticle-encapsulated mRNA therapy is being explored as a universal treatment approach for MSUD, with studies in mouse models showing promising results in extending survival and reducing leucine levels.[19]

-

Pharmacological Chaperones and Enzyme Activators: Small molecules that can correct the misfolding of mutant enzymes or directly activate the residual BCKDH complex are under investigation.

The development of more effective and less invasive therapies for MSUD is a critical unmet need. A deeper understanding of the molecular mechanisms underlying this compound-induced neurotoxicity will be instrumental in identifying novel therapeutic targets. Strategies aimed at mitigating oxidative stress, improving mitochondrial function, and restoring neurotransmitter homeostasis hold promise as adjunctive therapies to the current standard of care. The continued development of robust in vitro and in vivo models of MSUD will be essential to test the efficacy and safety of these novel therapeutic interventions for this devastating disease.

References

- 1. Loss of the Drosophila branched-chain α-ketoacid dehydrogenase complex results in neuronal dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurological damage in MSUD: the role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for 3-Methyl-2-oxovaleric acid (HMDB0000491) [hmdb.ca]

- 4. 3-Methyl-2-oxovalerate | C6H9O3- | CID 4298878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Maple Syrup Urine Disease - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reduction of large neutral amino acid concentrations in plasma and CSF of patients with maple syrup urine disease during crises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Genome instability in Maple Syrup Urine Disease correlates with impaired mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aurametrix.weebly.com [aurametrix.weebly.com]

- 11. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Gene therapy developed for maple syrup urine disease shows promise, new UMass Chan study reports [umassmed.edu]

- 17. clinicforspecialchildren.org [clinicforspecialchildren.org]

- 18. institutimagine.org [institutimagine.org]

- 19. news-medical.net [news-medical.net]

The Neurotoxic Core of 3-Methyl-2-oxopentanoate Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Accumulation of 3-methyl-2-oxopentanoate, a keto acid derived from the essential amino acid isoleucine, is a hallmark of Maple Syrup Urine Disease (MSUD) and a significant contributor to the profound neurotoxicity observed in this condition. This technical guide provides an in-depth analysis of the cellular and molecular mechanisms underlying the neurotoxic effects of this compound. We consolidate quantitative data from in vitro and in vivo studies, detail key experimental protocols for assessing its toxicity, and visualize the implicated signaling pathways. This document serves as a comprehensive resource for researchers and professionals engaged in the study of metabolic neurotoxicity and the development of therapeutic interventions for MSUD and related disorders.

Introduction

Maple Syrup Urine Disease (MSUD) is an inherited metabolic disorder caused by the deficiency of the branched-chain α-keto acid dehydrogenase (BCKDH) complex. This enzymatic defect leads to the systemic accumulation of branched-chain amino acids (BCAAs) — leucine, isoleucine, and valine — and their corresponding branched-chain α-keto acids (BCKAs). Among these, this compound (also known as α-keto-β-methylvaleric acid) is a key neurotoxic metabolite.[1][2] The neurological sequelae of MSUD are severe, including encephalopathy, seizures, cerebral edema, and progressive neurological deterioration, underscoring the urgent need for a detailed understanding of the pathophysiology driven by these accumulated metabolites.[3][4] This guide focuses specifically on the core neurotoxic mechanisms of this compound.

Pathophysiology and Core Neurotoxic Mechanisms

The neurotoxicity of this compound is multifactorial, primarily impacting oxidative balance, mitochondrial function, neurotransmitter homeostasis, and programmed cell death pathways.

Oxidative Stress

Accumulation of this compound is strongly associated with the induction of oxidative stress in the central nervous system. This is characterized by an overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS), overwhelming the brain's antioxidant defense mechanisms.[1] This oxidative onslaught leads to damage of critical cellular components, including lipids, proteins, and nucleic acids, contributing to neuronal dysfunction and death.[5] Astrocytes, key cells in maintaining CNS homeostasis, are also vulnerable to this oxidative stress.[6][7]

Mitochondrial Dysfunction

Mitochondria are primary targets of this compound-induced toxicity. The compound has been shown to impair mitochondrial respiration and energy metabolism.[1][8] This can occur through the inhibition of key enzymes in the electron transport chain, leading to a decrease in ATP production and an increase in ROS generation.[6][8] A critical event in mitochondrial-mediated cell death is the opening of the mitochondrial permeability transition pore (mPTP), a non-selective channel in the inner mitochondrial membrane, which can be triggered by oxidative stress and Ca2+ overload.[9][10]

Excitotoxicity and Neurotransmitter Imbalance

This compound can disrupt neurotransmitter systems, leading to an excitotoxic environment. A primary mechanism is the inhibition of glutamate (B1630785) transport, leading to an accumulation of this excitatory neurotransmitter in the synaptic cleft and overactivation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor.[5][11][12] This excitotoxicity results in excessive Ca2+ influx, further promoting oxidative stress and mitochondrial dysfunction. Additionally, there is evidence that this compound can modulate the GABAergic system, further contributing to the imbalance in neurotransmission.[13]

Apoptosis

The culmination of oxidative stress, mitochondrial dysfunction, and excitotoxicity is often the induction of apoptosis, or programmed cell death, in neurons and glial cells. A key executioner of apoptosis is caspase-3, a protease that, once activated, cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[14][15][16]

Quantitative Data on this compound Levels and Effects

The following tables summarize quantitative data related to the concentration of this compound in physiological and pathological states, as well as its effects on neuronal cells from various in vitro studies. It is important to note that much of the existing research has been conducted on a mixture of branched-chain keto acids, and data for this compound alone is limited.

| Table 1: Concentration of this compound in Human Plasma and Urine | |

| Biological Matrix | Condition |

| Plasma | Healthy Control |

| MSUD | |

| Urine | Healthy Control |

| MSUD |

| Table 2: In Vitro Effects of Branched-Chain Keto Acids on Neuronal Cells | |

| Endpoint | Cell Type |

| Cell Viability (MTT Assay) | Primary Neonatal Rat Ventricular Myocytes |

| Oxidative Stress | Primary Mouse Astrocyte Cultures |

| Mitochondrial Membrane Potential | Jurkat cells |

| Apoptosis (Caspase-3 Activation) | Human Glioblastoma U87MG cells |

| Glutamate Uptake | Rat Striatal Synaptosomes |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound neurotoxicity.

Cell Viability Assay (MTT Assay)

-

Cell Culture: Plate neuronal or glial cells in a 96-well plate at a desired density and allow them to adhere overnight.

-

Treatment: Expose the cells to various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Measurement of Reactive Oxygen Species (ROS)

-

Cell Culture and Treatment: Culture cells in a 96-well plate and treat with this compound as described above.

-

Probe Loading: Wash the cells with a suitable buffer (e.g., PBS) and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: Wash the cells to remove excess probe and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. ROS levels are expressed as fold change relative to the control.

-

Cell Culture and Treatment: Follow the same procedure as for the DCFH-DA assay.

-

Probe Loading: Incubate cells with MitoSOX Red reagent (typically 5 µM) for 10-30 minutes at 37°C, protected from light.

-

Fluorescence Measurement: Wash the cells and measure fluorescence with excitation and emission wavelengths of approximately 510 nm and 580 nm, respectively.

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

-

Cell Culture and Treatment: Culture and treat cells as previously described.

-

JC-1 Staining: Incubate the cells with JC-1 dye (typically 1-5 µg/mL) for 15-30 minutes at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of both JC-1 monomers (green, Ex/Em ~485/530 nm) and J-aggregates (red, Ex/Em ~540/590 nm). The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio signifies depolarization.[17][18][19][20][21]

Caspase-3 Activity Assay

-

Cell Lysis: After treatment, lyse the cells in a buffer that preserves protein integrity.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

Enzymatic Reaction: Incubate a specific amount of protein lysate with a fluorogenic or colorimetric caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate over time using a microplate reader. Caspase-3 activity is calculated based on the rate of substrate cleavage and normalized to the protein concentration.

Glutamate Uptake Assay in Synaptosomes

-

Synaptosome Preparation: Isolate synaptosomes from brain tissue (e.g., rat cortex or striatum) by differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes in a physiological buffer.

-

Uptake Inhibition: Add different concentrations of this compound and incubate for a short period.

-

Initiation of Uptake: Initiate glutamate uptake by adding radiolabeled glutamate (e.g., L-[³H]glutamate).

-

Termination of Uptake: After a defined time, stop the uptake by rapid filtration and washing with ice-cold buffer.

-

Quantification: Measure the radioactivity retained by the synaptosomes using liquid scintillation counting. The inhibition of glutamate uptake is determined by comparing the radioactivity in treated samples to that in control samples.[22]

Signaling Pathways and Visualizations

The neurotoxic effects of this compound are mediated by complex intracellular signaling pathways. Below are graphical representations of key pathways implicated in its toxicity.

Caption: Overview of this compound Neurotoxicity.

Caption: Experimental Workflow for Assessing Neurotoxicity.

Conclusion

The accumulation of this compound is a critical driver of the neuropathology in Maple Syrup Urine Disease. Its neurotoxic effects are multifaceted, involving the induction of oxidative stress, impairment of mitochondrial function, disruption of neurotransmitter homeostasis leading to excitotoxicity, and the activation of apoptotic pathways. While the broad strokes of these mechanisms are understood, there remains a need for more quantitative, specific data on the isolated effects of this compound to fully delineate its role in MSUD and to develop targeted therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for future research in this critical area of metabolic neuroscience. Further investigation into the specific signaling cascades and the potential for neuroprotective interventions is warranted to mitigate the devastating neurological consequences of this and related metabolic disorders.

References

- 1. neuromics.com [neuromics.com]

- 2. researchgate.net [researchgate.net]

- 3. A study of the metabolism of [U-14C]this compound by rat liver mitochondria using h.p.l.c. with continuous on-line monitoring of radioactive intact acyl-coenzyme A intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prediction of Drug Permeability Using In Vitro Blood–Brain Barrier Models with Human Induced Pluripotent Stem Cell-Derived Brain Microvascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative Stress and the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Oxidants and not alkylating agents induce rapid mtDNA loss and mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kinetic study of glutamate transport in rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Expression of mitochondrial branched-chain aminotransferase and α-keto-acid dehydrogenase in rat brain: implications for neurotransmitter metabolism [frontiersin.org]

- 9. mdpi.com [mdpi.com]

- 10. RNA sequencing and proteomics approaches reveal novel deficits in the cortex of Mecp2-deficient mice, a model for Rett syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medsci.org [medsci.org]

- 13. Astrocyte metabolism and signaling pathways in the CNS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Paradoxical roles of caspase-3 in regulating cell survival, proliferation, and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The caspase-3/GSDME signal pathway as a switch between apoptosis and pyroptosis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Frontiers | Astrocyte metabolism and signaling pathways in the CNS [frontiersin.org]

- 21. Impaired growth and neurological abnormalities in branched-chain α-keto acid dehydrogenase kinase-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. methyl 3-methyl-2-oxovalerate, 3682-42-6 [thegoodscentscompany.com]

The Discovery and Metabolic Significance of 3-Methyl-2-Oxopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopentanoate, also known as α-keto-β-methylvaleric acid, is a critical intermediate in the catabolism of the essential branched-chain amino acid (BCAA) isoleucine. Its discovery and study are intrinsically linked to the elucidation of BCAA metabolic pathways and the pathophysiology of inherited metabolic disorders, most notably Maple Syrup Urine Disease (MSUD). In MSUD, deficient activity of the branched-chain α-keto acid dehydrogenase (BCKDH) complex leads to the accumulation of this compound and other BCAAs and their corresponding ketoacids, resulting in severe neurotoxicity. This technical guide provides a comprehensive overview of the discovery, metabolic role, and clinical significance of this compound. It includes detailed experimental protocols for its quantification, a summary of quantitative data, and a discussion of its impact on cellular signaling pathways.

Introduction: A Historical Perspective

The journey to understanding this compound began with early investigations into the metabolism of branched-chain amino acids. The distinct "maple syrup" odor in the urine of infants with a severe, often fatal, neurological disorder first described in 1954 by Menkes et al. provided a crucial clue.[1] Subsequent research by Dancis and colleagues in 1957 identified the accumulating substances as the branched-chain amino acids leucine (B10760876), isoleucine, and valine, and their corresponding α-keto acids.[1] This laid the groundwork for identifying the specific metabolic block responsible for Maple Syrup Urine Disease (MSUD) and, in doing so, highlighted the importance of their keto acid derivatives, including this compound derived from isoleucine.

The broader history of keto acids in metabolism dates back to the early 20th century with the discovery of ketone bodies in the context of diabetes and starvation.[2] These early studies established the principle of keto acids as key metabolic intermediates. The specific identification and study of branched-chain α-keto acids, however, were largely driven by the investigation of inborn errors of metabolism like MSUD.

The Metabolic Pathway of Isoleucine Catabolism

This compound is a key intermediate in the catabolic pathway of L-isoleucine, a multi-step process that primarily occurs within the mitochondria.

-

Step 1: Transamination: The initial step is a reversible transamination of L-isoleucine, catalyzed by branched-chain aminotransferases (BCATs), to form (S)-3-methyl-2-oxopentanoate. This reaction transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate.

-

Step 2: Oxidative Decarboxylation: The second and rate-limiting step is the irreversible oxidative decarboxylation of (S)-3-methyl-2-oxopentanoate by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex. This multi-enzyme complex converts this compound to 2-methylbutanoyl-CoA.[3]

-

Subsequent Steps: 2-Methylbutanoyl-CoA is further metabolized through a series of reactions that parallel fatty acid β-oxidation, ultimately yielding acetyl-CoA and propionyl-CoA, which can then enter the citric acid cycle for energy production.

In MSUD, genetic defects in the BCKDH complex lead to a buildup of this compound and other branched-chain α-keto acids.[4]

Quantitative Data

The accumulation of this compound is a key diagnostic marker for MSUD. The following tables summarize the typical concentrations found in plasma and urine of healthy individuals compared to those with MSUD.

Table 1: Plasma Concentrations of this compound

| Population | Concentration Range (µmol/L) | Reference |

| Healthy Controls | Not typically detected or < 5 | [5] |

| MSUD Patients (during metabolic crisis) | > 100 (can be significantly higher) | [6] |

| MSUD Patients (treated) | 10 - 100 | [7] |

Table 2: Urinary Excretion of this compound

| Population | Excretion Level (mmol/mol creatinine) | Reference |

| Healthy Controls | Not typically detected or very low | [8] |

| MSUD Patients | Significantly elevated | [9] |

Note: Exact values can vary depending on the analytical method, the specific MSUD mutation, and the individual's metabolic state.

Experimental Protocols

Accurate quantification of this compound is crucial for the diagnosis and monitoring of MSUD. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques employed.

GC-MS Analysis of Urinary Organic Acids

This method is widely used for screening for inborn errors of metabolism.

Protocol:

-

Sample Preparation:

-

To 1.5 mL of urine, add internal standards (e.g., tropic acid and 2-ketocaproic acid).[10]

-

Treat with hydroxylamine (B1172632) to form oxime derivatives of the keto acids, which stabilizes them.[11]

-

Acidify the sample with HCl to a pH < 2.

-

Extract the organic acids with ethyl acetate (B1210297).[10]

-

-

Derivatization:

-

Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

-

Add N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and pyridine (B92270) to form trimethylsilyl (B98337) (TMS) derivatives.[12]

-

Heat the sample to facilitate derivatization (e.g., 75°C for 15-30 minutes).[12]

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., DB-5MS) and a temperature gradient program to separate the organic acids.

-

The mass spectrometer is typically operated in electron impact (EI) mode, and data is acquired in full scan or selected ion monitoring (SIM) mode.

-

LC-MS/MS Analysis of Plasma Keto Acids

LC-MS/MS offers high sensitivity and specificity for the quantification of keto acids.

Protocol:

-

Sample Preparation and Deproteinization:

-

To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of the analyte).

-

Precipitate proteins by adding a cold organic solvent such as methanol (B129727) or acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant.[13]

-

-

Derivatization (o-phenylenediamine - OPD):

-

To the supernatant, add an acidic solution of o-phenylenediamine (B120857) (OPD).[2]

-

Incubate the mixture to allow the formation of stable, fluorescent quinoxalinone derivatives.[13]

-

-

LC-MS/MS Analysis:

-

Inject the derivatized sample onto a reverse-phase C18 column.[2]

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate or formic acid in water) and an organic component (e.g., methanol or acetonitrile).[2]

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the derivatized this compound.

-

Cellular Signaling and Pathophysiology

The accumulation of this compound and other branched-chain keto acids in MSUD is neurotoxic, though the precise molecular mechanisms are still under investigation. One of the key signaling pathways implicated is the mammalian target of rapamycin (B549165) (mTOR) pathway.[14]

Leucine, another BCAA that accumulates in MSUD, is a known activator of the mTORC1 complex.[7] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.[15] It is hypothesized that the chronic overactivation of mTOR signaling due to high levels of leucine and potentially other BCAA metabolites contributes to the neurological damage seen in MSUD.[16]

Furthermore, the accumulation of branched-chain α-keto acids can lead to:

-

Inhibition of other metabolic pathways: High concentrations of these keto acids can inhibit other key enzymes, including pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase, leading to impaired energy metabolism in the brain.[17]

-

Disruption of neurotransmitter synthesis: The transport of other large neutral amino acids (LNAAs) across the blood-brain barrier is competitively inhibited by the high levels of BCAAs, leading to a deficiency of precursors for neurotransmitters like serotonin (B10506) and dopamine.[6]

-

Oxidative stress: Studies have shown increased markers of oxidative stress in plasma from MSUD patients.

Conclusion

This compound, a key metabolite in the isoleucine catabolic pathway, has played a pivotal role in our understanding of branched-chain amino acid metabolism and the pathophysiology of Maple Syrup Urine Disease. Its discovery was a direct result of investigating this devastating inherited disorder. The accurate quantification of this compound in biological fluids remains a cornerstone of MSUD diagnosis and management. Further research into the precise molecular mechanisms by which its accumulation leads to neurotoxicity, particularly its interplay with signaling pathways like mTOR, will be crucial for the development of novel therapeutic strategies for MSUD and potentially other metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians working to unravel the complexities of BCAA metabolism and its impact on human health.

References

- 1. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evolution of the biosynthesis of the branched-chain amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 4. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 5. mTOR signaling and its roles in normal and abnormal brain development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Branched-chain-2-oxoacid decarboxylase - Wikipedia [en.wikipedia.org]

- 7. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. AB115. Plasma amino acid and urine organic acid profiles of Filipino patients with maple syrup urine disease (MSUD) and correlation with their neurologic features - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry [annlabmed.org]

- 10. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]

- 11. metbio.net [metbio.net]

- 12. LC/MS analysis of plasma samples from PPMI [protocols.io]

- 13. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. The Neurology of mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders [frontiersin.org]

- 17. researchgate.net [researchgate.net]

The Elusive Intermediate: A Technical Guide to the Natural Occurrence of 3-Methyl-2-oxopentanoate in Food

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-oxopentanoate, also known as 3-methyl-2-oxovaleric acid, is a crucial alpha-keto acid intermediate in the catabolism of the branched-chain amino acid L-isoleucine. Its presence in various food products, particularly those undergoing microbial fermentation, is a direct consequence of this metabolic pathway in microorganisms such as lactic acid bacteria and yeasts. While its role as a precursor to potent flavor compounds is well-established, quantitative data on its natural concentration in food remains remarkably scarce. This technical guide provides a comprehensive overview of the known natural occurrences of this compound in food, details its biosynthetic origins, and outlines the analytical methodologies employed for its detection and quantification. The transient nature of this compound, being readily converted to other metabolites, likely contributes to the paucity of quantitative reports in food matrices.

Natural Occurrence in Foodstuffs

This compound has been detected in a variety of food products, although quantitative data is largely unavailable in the current scientific literature. Its presence is most commonly associated with fermented foods where microbial activity leads to the breakdown of proteins and subsequent amino acid catabolism.

Table 1: Documented Natural Occurrence of this compound in Food

| Food Category | Specific Food Item(s) | Quantitative Data |

| Fermented Dairy | Cheese (various types) | Detected, not quantified |

| Milk and milk products | Detected, not quantified | |

| Fermented Beverages | Alcoholic beverages | Detected, not quantified |

| Fruits & Vegetables | Bean | Detected, not quantified |

| Prickly pear | Detected, not quantified | |

| Wild leek | Detected, not quantified | |

| Asparagus | Detected, not quantified | |

| Green vegetables | Detected, not quantified | |

| Spices & Herbs | Nutmeg | Detected, not quantified |

| Other | Cocoa and cocoa products | Detected, not quantified |

Note: The lack of quantitative data is a significant gap in the current understanding of food metabolomics. The transient nature of this compound as a metabolic intermediate is a primary contributing factor.

Biosynthesis of this compound in Food Systems

The primary route for the formation of this compound in food is through the catabolism of L-isoleucine by microorganisms, a process often referred to as the Ehrlich pathway. This pathway is particularly active in fermented foods and beverages.

The biosynthesis commences with the transamination of L-isoleucine, catalyzed by a branched-chain amino acid aminotransferase (BCAT), to yield this compound. This alpha-keto acid is a critical branching point, as it can be further metabolized to various flavor compounds. For instance, it can be decarboxylated to form 2-methylbutanal (which has malty, chocolate-like aromas) and subsequently reduced to 2-methylbutanol (a fusel alcohol).

Experimental Protocols for Analysis

The analysis of alpha-keto acids like this compound in complex food matrices is challenging due to their reactivity and low volatility. Consequently, derivatization is a common and often necessary step prior to chromatographic analysis.

Sample Preparation and Extraction

Effective sample preparation is critical for the accurate quantification of this compound. The specific protocol will vary depending on the food matrix.

-

Solid and Semi-Solid Foods (e.g., Cheese):

-

Homogenize a representative sample of the food material, often after freezing in liquid nitrogen to halt enzymatic activity.

-

Perform a solvent extraction, typically with an acidified organic solvent (e.g., ethanol/water/acid mixture), to precipitate proteins and extract small molecules.

-

Centrifuge the mixture to pellet the precipitated solids.

-

Collect the supernatant for further cleanup or direct derivatization.

-

-

Liquid Foods (e.g., Beer, Wine):

-

Degas carbonated beverages by sonication.

-

Perform a protein precipitation step if necessary (e.g., with acetonitrile (B52724) or by acidification).

-

Centrifuge and collect the supernatant.

-

A solid-phase extraction (SPE) step may be employed for cleanup and concentration of the analytes.

-

Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), this compound must be derivatized to increase its volatility and thermal stability. A common two-step derivatization is methoximation followed by silylation.

-

Methoximation: The extracted and dried sample residue is treated with a solution of methoxyamine hydrochloride in pyridine. This step protects the keto group. The reaction is typically carried out at a moderately elevated temperature (e.g., 60°C) for a defined period (e.g., 60 minutes).

-

Silylation: Following methoximation, a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) is added. This step converts the acidic proton of the carboxylic acid group to a trimethylsilyl (B98337) (TMS) ester. The reaction is usually performed at a similar temperature to the methoximation step.

Derivatization for HPLC Analysis

High-Performance Liquid Chromatography (HPLC) can also be used for the analysis of alpha-keto acids. Derivatization is often employed to introduce a chromophore or fluorophore for enhanced detection.

-

Fluorescent Labeling: A common derivatization agent is 1,2-diamino-4,5-methylenedioxybenzene (DMB), which reacts with the alpha-keto acid to form a fluorescent quinoxalinone derivative.

-

The reaction is typically carried out in an acidic medium at an elevated temperature (e.g., 80-100°C).

-

The resulting fluorescent derivatives are then separated by reverse-phase HPLC and detected using a fluorescence detector.

Instrumental Analysis

-

GC-MS:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

-

Injection: Splitless or split injection depending on the analyte concentration.

-

Oven Program: A temperature gradient is used to separate the derivatized compounds.

-

Mass Spectrometry: Electron ionization (EI) is commonly used, with the mass spectrometer operated in either full scan mode for identification or selected ion monitoring (SIM) mode for targeted quantification.

-

-

HPLC-UV/Fluorescence or HPLC-MS/MS:

-

Column: A C18 reverse-phase column is most commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV, fluorescence, or mass spectrometry. LC-MS/MS provides high selectivity and sensitivity for quantification.

-

Conclusion and Future Perspectives

This compound is a naturally occurring alpha-keto acid in a range of foods, with its presence intrinsically linked to the microbial metabolism of isoleucine, particularly in fermented products. Despite its recognized role as a key intermediate in the formation of important flavor compounds, there is a significant lack of quantitative data on its concentration in various food matrices. This is likely due to its transient nature, as it is readily converted to other metabolites.

Future research, employing advanced metabolomics platforms and optimized analytical methods with derivatization, is needed to fill this knowledge gap. Accurate quantification of this compound and other alpha-keto acid intermediates will provide a more complete understanding of the biochemical pathways that contribute to the complex flavor profiles of fermented foods. This knowledge can be leveraged for the targeted modulation of food flavor through the selection of specific microbial strains and the control of fermentation conditions. For drug development professionals, understanding the baseline levels of such metabolites in the human diet can be relevant for studies on metabolic disorders and the gut microbiome.

synonyms and alternative names for 3-Methyl-2-oxopentanoate

This guide provides a comprehensive overview of 3-Methyl-2-oxopentanoate, a crucial intermediate in branched-chain amino acid metabolism. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its nomenclature, physicochemical properties, metabolic significance, and analytical methodologies.

Synonyms and Alternative Names

This compound is known by a variety of names in scientific literature and chemical databases. These synonyms often refer to the compound in its acidic form (3-Methyl-2-oxopentanoic acid), its conjugate base, or its various stereoisomers and salt forms.

A comprehensive list of synonyms includes:

Physicochemical Properties

The following table summarizes the key physicochemical properties of 3-Methyl-2-oxopentanoic acid. Data is provided for the specific (3S)-enantiomer where available; otherwise, data for the racemic mixture is presented.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₃ | [7][8][9] |

| Molecular Weight | 130.14 g/mol | [7][8][12] |

| Physical Description | Solid, powder to crystal, white lumps | [8] |

| CAS Number | 24809-08-3 ((3S)-enantiomer); 1460-34-0 (racemic) | [7][8] |

| Melting Point | 42 °C (racemic) | [8] |

| Boiling Point | 190.5 ± 9.0 °C at 760 mmHg (racemic) | [8] |

| 84 °C at 18 mmHg (racemic) | [8] | |

| Water Solubility | 915.5 mg/mL (as sodium salt) | [3][7][8] |

| Predicted: 9.86 g/L | [8][9] | |

| pKa (Strongest Acidic) | Predicted: 3.52 | [8][9] |

| LogP | Predicted: 1.0 - 1.75 | [8][9][12] |

Metabolic Pathway and Biological Significance

This compound is a key intermediate in the catabolism of the essential branched-chain amino acid (BCAA), L-isoleucine.[4][13] Under normal physiological conditions, L-isoleucine undergoes transamination, catalyzed by branched-chain aminotransferases (BCAT), to form (3S)-3-methyl-2-oxopentanoate.[8] Subsequently, this α-keto acid is oxidatively decarboxylated by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKAD) complex.[4][8]